N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide is a synthetic organic compound characterized by the presence of fluorine, benzyl, methoxy, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3-methoxyphenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- 2-fluoro-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Uniqueness
N-(2-fluorobenzyl)-4-[(3-methoxyphenoxy)methyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H20FNO3 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-[(3-methoxyphenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H20FNO3/c1-26-19-6-4-7-20(13-19)27-15-16-9-11-17(12-10-16)22(25)24-14-18-5-2-3-8-21(18)23/h2-13H,14-15H2,1H3,(H,24,25) |
InChI Key |
ZGTUEMAFFQOEOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.